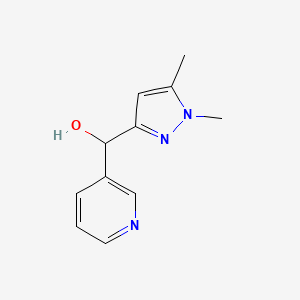

(1,5-dimethyl-1H-pyrazol-3-yl)(pyridin-3-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(1,5-dimethyl-1H-pyrazol-3-yl)(pyridin-3-yl)methanol” is a pyrazole-based compound . Pyrazole-based compounds have been widely described in the literature as chelating ligands . They are also well-known as important heterocyclic biologically active compounds, acting as antitumor , antiviral , anti-inflammatory , anti-anxiety or antimicrobial agents .

Synthesis Analysis

The synthesis of pyrazole-based ligands involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .

Molecular Structure Analysis

The molecular structure of pyrazole-based compounds was confirmed by single crystal X-ray diffraction . The electron densities and the HOMO–LUMO gap have been calculated using the DFT method with BLYP, PW91, PWC functionals and 6-31G* basis set . An evaluation of the molecule stability is provided by a NBO analysis .

Chemical Reactions Analysis

The ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal . For evaluating the catalytic activity, the experiments were tested by varying the type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts .

Aplicaciones Científicas De Investigación

Drug Design and Development

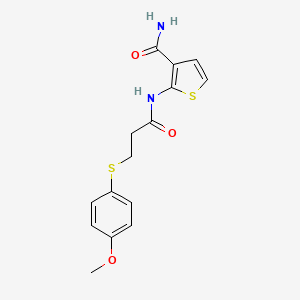

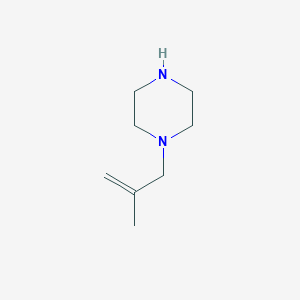

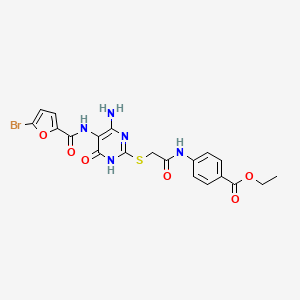

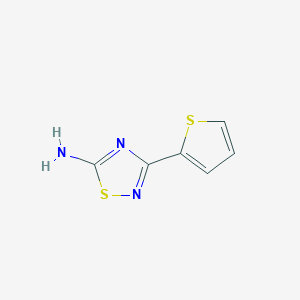

Heterocyclic compounds like thiazoles and pyrazoles have garnered significant attention in drug design due to their diverse biological activities. These include antibacterial, antifungal, anti-inflammatory, and antitumor effects . By incorporating different heterocyclic systems into a single molecule, researchers can create fused hybrids with enhanced activities. For instance, some 1H-pyrazolyl derivatives of thiazolo[4,5-d]pyrimidines exhibit promising anti-inflammatory and antimicrobial properties .

Antioxidant and Anti-Inflammatory Agents

Thiazolo[4,5-b]pyridine derivatives, including our compound of interest, have demonstrated antioxidant and anti-inflammatory activities . These properties are crucial in combating oxidative stress and inflammation-related diseases.

Molecular Simulation Studies

Researchers have performed molecular simulations to understand the antipromastigote activity of related compounds. These studies explore binding interactions and provide insights into potential therapeutic applications .

Catalysis and Organic Synthesis

New ligands based on pyrazoles, such as our compound, have been synthesized and evaluated for their catalytic properties. For instance, they may participate in oxidation reactions, making them relevant in organic synthesis .

Structural Characterization

The compound’s structure has been characterized using X-ray crystallography, confirming its planar arrangement and the presence of a pyridine-thiazole moiety and a pyrazole ring .

Mecanismo De Acción

Target of Action

Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

This compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

Pyrazole-based ligands have been used in various applications, including as a catalyst for hydrolysis reactions and oxidation .

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities .

Direcciones Futuras

Propiedades

IUPAC Name |

(1,5-dimethylpyrazol-3-yl)-pyridin-3-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-8-6-10(13-14(8)2)11(15)9-4-3-5-12-7-9/h3-7,11,15H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSIPTIMAHGPCHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(C2=CN=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,5-dimethyl-1H-pyrazol-3-yl)(pyridin-3-yl)methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2409691.png)

![N-(3-acetamidophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2409693.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2409696.png)

![3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid](/img/structure/B2409700.png)

![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2409701.png)

![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone](/img/structure/B2409703.png)

![[2-(Cyclododecylamino)-2-oxoethoxy]acetic acid](/img/structure/B2409706.png)

![Methyl 3-[(3-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B2409710.png)

![4-[(3R,4S)-4-(methoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole dihydrochloride](/img/structure/B2409711.png)